molecular formula C9H18ClNO2 B8136377 (R)-2-Aminonon-8-enoic acid hydrochloride

(R)-2-Aminonon-8-enoic acid hydrochloride

Cat. No.: B8136377
M. Wt: 207.70 g/mol
InChI Key: OMKXKHQRAFCRGI-DDWIOCJRSA-N
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Description

®-2-Aminonon-8-enoic acid hydrochloride is a compound of interest in various scientific fields due to its unique structure and properties. It is an amino acid derivative with a specific configuration, making it valuable for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Aminonon-8-enoic acid hydrochloride typically involves the use of starting materials such as non-8-enoic acid and appropriate amination reagents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved. For example, the use of hydrogen chloride in the presence of a solvent like ethanol can facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for ®-2-Aminonon-8-enoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

®-2-Aminonon-8-enoic acid hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

®-2-Aminonon-8-enoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Aminonon-8-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-2-Aminonon-8-enoic acid hydrochloride include other amino acid derivatives and their hydrochloride salts. Examples include:

  • ®-2-Aminooctanoic acid hydrochloride
  • ®-2-Aminodecanoic acid hydrochloride

Uniqueness

What sets ®-2-Aminonon-8-enoic acid hydrochloride apart is its specific chain length and the presence of the double bond, which can influence its reactivity and interaction with biological molecules. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

(2R)-2-aminonon-8-enoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h2,8H,1,3-7,10H2,(H,11,12);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKXKHQRAFCRGI-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCC[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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